

# An In-depth Technical Guide to the Physicochemical Properties of Tebipenem Pivoxil

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## Introduction

Tebipenem pivoxil, also known as SPR994 or TBPM-PI, is an orally bioavailable ester prodrug of tebipenem, a broad-spectrum carbapenem antibiotic.[1][2] As the first orally administered carbapenem, it represents a significant advancement in the treatment of infections caused by multidrug-resistant bacteria, potentially allowing for outpatient therapy where intravenous administration was previously necessary.[3] Tebipenem pivoxil is designed for enhanced absorption from the gastrointestinal tract, after which it is rapidly converted by intestinal esterases into its active form, tebipenem.[1] This guide provides a comprehensive overview of the core physicochemical properties of tebipenem pivoxil, detailed experimental methodologies for their determination, and a summary of its mechanism of action.

## Physicochemical Properties

The physicochemical characteristics of a drug substance are critical to its formulation, stability, absorption, and overall efficacy. The properties of tebipenem pivoxil have been determined through a variety of analytical techniques.

## General Properties

Property	Value	Source(s)
Appearance	White to off-white/beige crystalline solid. Colorless, block-shaped crystals.	Sigma-Aldrich, Tang, C., et al. (2018)
Chemical Class	Carbapenem, Pivaloyloxymethyl ester	ChEBI[1]
Therapeutic Class	Antibiotic, Prodrug	DrugBank[4]

## Quantitative Physicochemical Data

A summary of the key quantitative physicochemical data for tebipenem pivoxil is presented below. These parameters are essential for predicting the drug's behavior in biological systems and for formulation development.

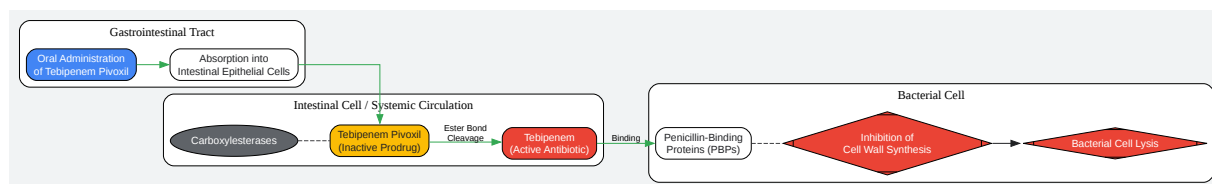
Parameter	Value	Method	Source(s)
Molecular Formula	C <sub>22</sub> H <sub>31</sub> N <sub>3</sub> O <sub>6</sub> S <sub>2</sub>	-	PubChem[1]
Molecular Weight	497.6 g/mol	Computed	PubChem[1]
Melting Point	407–409 K (134–136 °C)	Capillary Method	Tang, C., et al. (2018)
LogP (Octanol/Water)	~2.3	Computed (XLogP3)	PubChem[1][5]
LogP (Octanol/Water)	1.96	Calculated (CDK)	IUPHAR/BPS Guide[6]
Aqueous Solubility	Sparingly soluble	General Observation	Cayman Chemical[7]
Solubility (DMSO:PBS)	~0.14 mg/mL (in 1:6 DMSO:PBS, pH 7.2)	Dilution Method	Cayman Chemical[7]
Solubility (Organic)	~30 mg/mL (in DMSO and Dimethylformamide)	Dissolution	Cayman Chemical[7]
pKa	Data not publicly available	-	-
Topological Polar Surface Area	159 Å <sup>2</sup>	Computed	PubChem[1]

Note on solubility: Different sources report varying solubility in DMSO. A concentration of 2 mg/mL is also reported by Sigma-Aldrich. This may reflect different experimental conditions or definitions of "solubility."

## Mechanism of Action: Prodrug Activation

Tebipenem pivoxil is administered in an inactive form to enhance oral bioavailability.[1] Following oral administration, the molecule is absorbed through the gastrointestinal tract. In the intestinal epithelial cells, carboxylesterases cleave the pivaloyloxymethyl ester bond, releasing the active carbapenem antibiotic, tebipenem, into systemic circulation.[1] Tebipenem then exerts its antibacterial effect by targeting and inhibiting penicillin-binding proteins (PBPs), which are essential enzymes in the synthesis of the bacterial cell wall.[8] This inhibition leads to the

disruption of peptidoglycan synthesis, compromising cell wall integrity and resulting in bacterial cell lysis and death.[8]



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**Caption:** Mechanism of oral absorption and activation of the prodrug tebipenem pivoxil.

## Experimental Protocols

The determination of physicochemical properties requires standardized and reproducible experimental protocols. Below are detailed methodologies for key experiments relevant to the characterization of tebipenem pivoxil.

### Solubility Determination (Shake-Flask Method)

The saturation shake-flask method is the gold-standard for determining thermodynamic solubility. This protocol is adapted from guidelines provided by the United States Pharmacopeia (USP).

**Objective:** To determine the equilibrium solubility of tebipenem pivoxil in a given solvent system (e.g., water, buffer).

**Materials:**

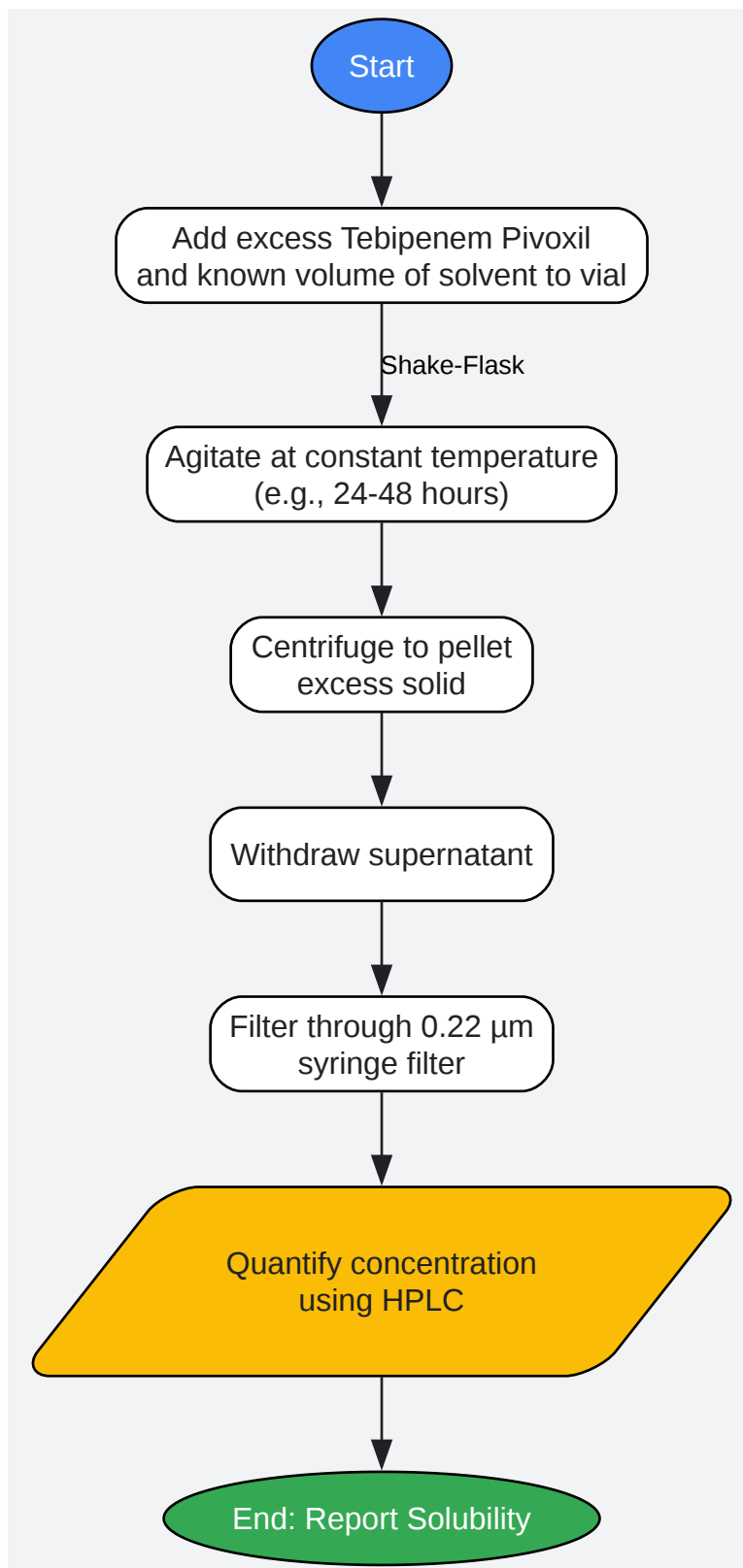
- Tebipenem pivoxil powder

- Solvent of interest (e.g., phosphate-buffered saline pH 7.4)
- Glass vials with screw caps
- Orbital shaker or rotator with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22  $\mu\text{m}$  PVDF)
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system for quantification

Procedure:

- Preparation: Add an excess amount of tebipenem pivoxil powder to a glass vial, ensuring that a solid phase will remain after equilibrium is reached.
- Solvent Addition: Add a known volume of the pre-equilibrated solvent (e.g., 5 mL) to the vial.
- Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.
- Phase Separation: After equilibration, allow the suspension to settle for a short period. To separate the saturated solution from the excess solid, centrifuge the vials at high speed.
- Sampling: Carefully withdraw an aliquot of the supernatant using a syringe.
- Filtration: Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.
- Quantification: Dilute the filtered sample appropriately and analyze the concentration of tebipenem pivoxil using a validated HPLC method.

- Calculation: The solubility is reported in units such as mg/mL or mol/L based on the quantified concentration in the saturated solution.



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**Caption:** Experimental workflow for solubility determination via the shake-flask method.

## Melting Point Determination (Capillary Method)

This method is the standard technique described in major pharmacopeias for determining the melting point of a solid crystalline substance.

**Objective:** To determine the temperature range over which tebipenem pivoxil transitions from a solid to a liquid.

**Materials:**

- Tebipenem pivoxil powder (dry and finely ground)
- Glass capillary tubes (one end sealed)
- Melting point apparatus with a heating block, thermometer, and viewing lens/camera.

**Procedure:**

- **Sample Preparation:** Gently tap the open end of a capillary tube into a small mound of the tebipenem pivoxil powder.
- **Packing:** Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. A sample height of 2-3 mm is ideal.
- **Apparatus Setup:** Place the packed capillary tube into the heating block of the melting point apparatus.
- **Heating:** Set the apparatus to heat at a rapid rate to a temperature approximately 15-20°C below the expected melting point (407 K / 134°C).
- **Measurement:** Reduce the heating rate to a slow, constant ramp (e.g., 1-2°C per minute).
- **Observation:** Observe the sample closely. Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). The result is reported as this temperature range.

## Structural Analysis (X-ray Crystallography)

Single-crystal X-ray diffraction (scXRD) is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.

Objective: To elucidate the precise 3D molecular structure and crystal packing of tebipenem pivoxil.

Procedure:

- **Crystallization:** Grow a single, high-quality crystal of tebipenem pivoxil, typically larger than 0.1 mm in all dimensions. For tebipenem pivoxil, this has been achieved through recrystallization from ethyl acetate.<sup>[4]</sup>
- **Mounting:** Mount the crystal on a goniometer head at the center of the X-ray diffractometer.
- **Data Collection:** Illuminate the crystal with a monochromatic X-ray beam. The crystal is rotated, and the resulting diffraction pattern (a series of spots of varying intensity) is recorded by a detector.
- **Data Processing:** The positions and intensities of the diffracted spots are measured and processed. This step determines the unit cell dimensions and space group of the crystal.
- **Structure Solution:** The "phase problem" is solved using computational methods (e.g., direct methods for small molecules) to generate an initial electron density map.
- **Model Building and Refinement:** An atomic model is built into the electron density map. The positions and thermal parameters of the atoms are then refined against the experimental diffraction data until the calculated and observed diffraction patterns show the best possible agreement. The final refined structure provides precise bond lengths, angles, and stereochemistry.

## Conclusion

Tebipenem pivoxil is a critical development in oral antibiotic therapy. Its physicochemical properties, particularly its identity as a prodrug, are central to its function. The data and protocols presented in this guide offer a technical foundation for researchers and professionals



engaged in the study and development of this and similar small molecule therapeutics. Standardized methodologies are paramount for generating the reliable and comparable data necessary for drug formulation, quality control, and regulatory submission.

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## References

- 1. Tebipenem Pivoxil | C<sub>22</sub>H<sub>31</sub>N<sub>3</sub>O<sub>6</sub>S<sub>2</sub> | CID 9892071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tebipenem pivoxil | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Tebipenem Hbr | Oral Carbapenem | Spero Therapeutics [sperotherapeutics.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Tebipenem pivoxil (L-084) | C<sub>22</sub>H<sub>31</sub>N<sub>3</sub>O<sub>6</sub>S<sub>2</sub> | CID 129010004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tebipenem pivoxil | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. pharmakb.com [pharmakb.com]
- 8. Pharmacodynamics of Tebipenem: New Options for Oral Treatment of Multidrug-Resistant Gram-Negative Infections - PMC [pmc.ncbi.nlm.nih.gov]
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